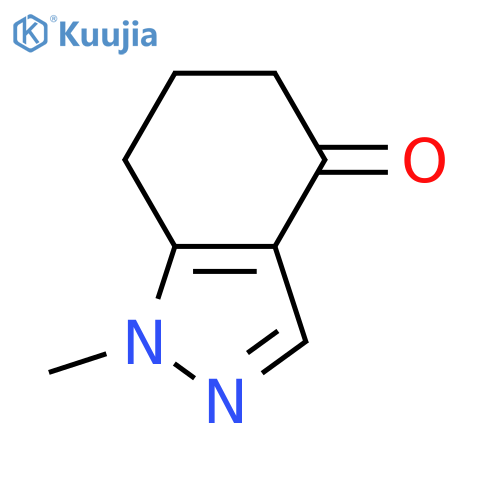

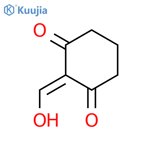

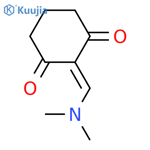

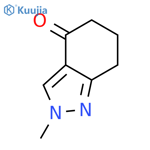

Synthesis and structures of pyrazoles from ethoxymethylene derivatives of 1,3-dicarbonyl compounds and hydrazines

,

Journal of Chemical Research,

1986,

(5),

166-7